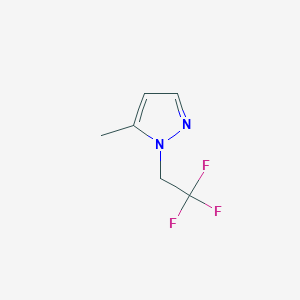
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, affecting its reactivity and applications.
5-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group instead of a trifluoroethyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of both the methyl and trifluoroethyl groups in 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various applications in research and industry .
Biological Activity
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methyl group and a trifluoroethyl group. The presence of the trifluoroethyl moiety is significant as it can enhance lipophilicity and influence biological interactions.
Research indicates that compounds containing the trifluoroethyl group can modulate various biological pathways. For example, the incorporation of this group has been linked to increased potency in inhibiting certain enzymes and receptors, which may be attributed to improved binding affinities due to electronic effects and steric hindrance .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Potent against ADAMTS7 | |
| Antiparasitic Activity | Enhanced potency in malaria models | |
| Antidepressant Activity | Improved serotonin uptake inhibition |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazole structure significantly affect biological activity. The trifluoroethyl group enhances metabolic stability and bioavailability, making derivatives more effective in vivo. For instance, the introduction of different substituents on the pyrazole ring has been shown to alter potency against specific targets like metalloproteases .
Table 2: SAR Findings for Trifluoroethyl Pyrazoles
| Substituent | Effect on Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl | Moderate increase | 0.064 | |
| Ethyl | Decreased potency | 0.115 | |
| Trifluoroethyl | Significant enhancement | 0.010 |
Case Studies
- Antimalarial Properties : A study demonstrated that derivatives of this compound exhibited enhanced antimalarial activity compared to their non-fluorinated counterparts. The trifluoroethyl substitution was crucial for increasing solubility and penetration into parasitic cells .
- Inhibition of Metalloproteases : Another investigation focused on the compound's ability to inhibit ADAMTS7, an enzyme implicated in cardiovascular diseases. The findings showed that the trifluoroethyl group significantly improved selectivity and potency against ADAMTS7 compared to other metalloproteases like MMP12 .
Properties
Molecular Formula |
C6H7F3N2 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C6H7F3N2/c1-5-2-3-10-11(5)4-6(7,8)9/h2-3H,4H2,1H3 |
InChI Key |
CVJJRJYVLCPZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















